4-[2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]ethyl]morpholine

Catalog No.
S7317972
CAS No.
M.F
C15H25N3O4S
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]et...

Product Name

4-[2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]ethyl]morpholine

IUPAC Name

4-[2-[3-[(dimethylsulfamoylamino)methyl]phenoxy]ethyl]morpholine

Molecular Formula

C15H25N3O4S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C15H25N3O4S/c1-17(2)23(19,20)16-13-14-4-3-5-15(12-14)22-11-8-18-6-9-21-10-7-18/h3-5,12,16H,6-11,13H2,1-2H3

InChI Key

TVFGEJVOILTBDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC(=CC=C1)OCCN2CCOCC2
4-[2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]ethyl]morpholine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in several fields of research and industry. This paper aims to provide an overview of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
4-[2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]ethyl]morpholine, also known as DMEMPE, is a synthetic organic compound that belongs to the class of morpholine derivatives. It was first synthesized by Ueno et al. in 2006 as a potential anticancer agent. The compound has a molecular weight of 363.49 g/mol and a chemical formula of C17H26N2O4S.
DMEMPE is a white to off-white crystalline powder that is soluble in water, DMSO, and ethanol. It has a melting point of 152-155°C and a boiling point of 553.8°C at 760 mmHg. The compound has a refractive index of 1.568, a flash point of 288.8°C, and a density of 1.251 g/cm3 at 25°C.
DMEMPE can be synthesized using a multistep procedure that involves the reaction of 3-chloro-1,2-epoxypropane, 2-(2-aminoethoxy)phenol, and dimethylsulfamoyl chloride. The resulting product is then treated with morpholine to obtain DMEMPE. The purity and identity of the compound can be confirmed using various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Several analytical methods have been developed for the analysis and quantification of DMEMPE. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry.
DMEMPE has shown promising biological properties in preclinical studies. It has been found to inhibit the activity of several tumor cell lines, including lung cancer, breast cancer, and colon cancer cells. The compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and inhibiting angiogenesis.
DMEMPE has been shown to have low toxicity in scientific experiments. In vitro and in vivo toxicity studies have revealed that the compound does not induce cytotoxicity or genotoxicity. However, further studies are needed to determine the long-term safety of DMEMPE in animals and humans.
DMEMPE has potential applications in several fields of research and industry. It can be used as a chemical intermediate in the synthesis of other compounds, as an anticancer agent, as a surfactant, and as a corrosion inhibitor.
The research on DMEMPE is still in its early stages, and further studies are needed to determine its full potential. Several studies are currently underway to evaluate the compound's anticancer properties, its mechanism of action, and its safety profile.
DMEMPE has the potential to be used in various fields of research and industry. It can be used in the development of new anticancer agents, as a starting material for the synthesis of other compounds, as a surfactant in the oil and gas industry, and as a corrosion inhibitor in the metal industry.
Despite the promising biological properties of DMEMPE, it has some limitations that need to be addressed in future research. These include its poor solubility in water, its potential toxicity in animals and humans, and its limited availability. Future research should focus on developing new synthetic strategies for DMEMPE, improving its solubility, and evaluating its safety and efficacy in clinical trials.
1. Developing more efficient synthetic pathways for DMEMPE that reduce the environmental impact
2. Exploring the potential of DMEMPE as a drug delivery system for other anticancer agents
3. Investigating the mechanism of action of DMEMPE and its interaction with cancer cells
4. Examining the potential of DMEMPE as a corrosion inhibitor for different metals and alloys
5. Investigating the use of DMEMPE as a surfactant in the cosmetic and personal care industry
6. Developing new formulations of DMEMPE with improved solubility and bioavailability
7. Conducting preclinical and clinical studies to evaluate the safety and efficacy of DMEMPE in humans
8. Investigating the potential of DMEMPE in the treatment of other diseases besides cancer, such as Alzheimer's and Parkinson's disease.
9. Exploring the potential of DMEMPE in the development of new materials for biomedical applications.
In conclusion, DMEMPE is a promising compound that has potential applications in various fields of research and industry. Further studies are needed to fully understand the compound's biological properties, its safety and efficacy in humans, and its potential limitations. With continued research and development, DMEMPE has the potential to lead to new breakthroughs in the fields of medicine, materials science, and engineering.

XLogP3

0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

343.15657746 g/mol

Monoisotopic Mass

343.15657746 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-27-2023

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